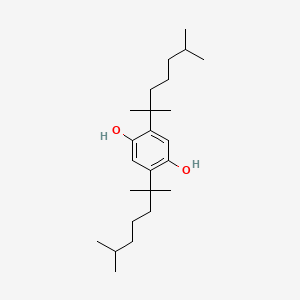
Hexanoyl benzenecarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoyl benzenecarboperoxoate is an organic compound known for its unique chemical structure and properties It is a peroxoester, which means it contains a peroxide group (-O-O-) bonded to an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexanoyl benzenecarboperoxoate can be synthesized through the reaction of hexanoyl chloride with benzenecarboperoxoic acid. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and byproducts.
Análisis De Reacciones Químicas
Types of Reactions: Hexanoyl benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced, breaking the O-O bond.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: Products include oxidized organic compounds, such as alcohols or ketones.
Reduction: Products include alcohols or hydrocarbons.
Substitution: Products include esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanoyl benzenecarboperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: The compound’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing into its potential use in drug formulations, particularly for its antimicrobial properties.
Industry: It is used in the production of polymers and other materials, where its oxidative properties can initiate polymerization reactions.
Mecanismo De Acción
Hexanoyl benzenecarboperoxoate can be compared with other peroxoesters and oxidizing agents:
Benzoyl peroxide: Similar in structure but with different reactivity and applications, primarily used in acne treatment.
Hexanoyl chloride: Shares the hexanoyl group but lacks the peroxide functionality, making it less reactive in oxidation reactions.
Peracetic acid: Another peroxoester with strong oxidizing properties, commonly used as a disinfectant.
Uniqueness: this compound is unique due to its combination of the hexanoyl and benzenecarboperoxoate groups, providing a balance of reactivity and stability that is useful in various applications.
Comparación Con Compuestos Similares
- Benzoyl peroxide
- Peracetic acid
- Hexanoyl chloride
Propiedades
Número CAS |
116577-21-0 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
hexanoyl benzenecarboperoxoate |
InChI |
InChI=1S/C13H16O4/c1-2-3-5-10-12(14)16-17-13(15)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 |
Clave InChI |
KNGAADXITVJHDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OOC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)


![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)

![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)

![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)

![9-Chloro-9lambda~5~-phosphabicyclo[3.3.1]nonan-9-one](/img/structure/B14309026.png)
![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)

